molecular formula C12H12O2 B2683894 Ethyl 4-phenylbut-2-ynoate CAS No. 96417-50-4

Ethyl 4-phenylbut-2-ynoate

Cat. No. B2683894
CAS RN: 96417-50-4
M. Wt: 188.226
InChI Key: FTCCQRCYCSPLDX-UHFFFAOYSA-N
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Description

Ethyl 4-phenylbut-2-ynoate is an organic compound with the chemical formula C12H12O2 . It has a molecular weight of 188.23 g/mol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,9H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 188.22 g/mol . It is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility are not provided in the available resources.

Scientific Research Applications

  • Catalytic Reactions : Rodrigo and Guan (2017) demonstrated the use of Ethyl 3-(trimethylsilyl)propiolate, a derivative of Ethyl 4-phenylbut-2-ynoate, in nickel-catalyzed reductive coupling reactions. This process is significant for regioselective synthesis, showing first-order dependence on aldehyde and catalyst concentrations (Rodrigo & Guan, 2017).

  • [2+2]-Cycloaddition Reactions : Koldobskii et al. (2008) explored the cycloaddition reactions of Ethyl 4-chloro-2-oxobut-3-ynoate, a related compound, with unactivated alkenes. This research revealed the compound's unusual ability to form cycloadducts without irradiation or catalysts, which is notable for synthetic chemistry (Koldobskii et al., 2008).

  • Domino Reaction Synthesis : Zhao et al. (2020) developed a catalyst-free domino reaction using Ethyl 4-hydroxyalkyl-2-ynoate, another derivative, to synthesize certain furan compounds. This method is significant for its high yields and straightforward approach (Zhao et al., 2020).

  • Site-Selective Functionalization : Guo et al. (2019) presented a method for site-selective C-H functionalization of alkyl esters mediated by boryl radicals. This method utilized derivatives of this compound, demonstrating its application in selective organic synthesis (Guo et al., 2019).

  • Enantioselective Hydrogenation : Meng et al. (2008) investigated the enantioselective hydrogenation of Ethyl 2-oxo-4-arylbut-3-enoate, a structurally similar compound, which yielded high enantiomeric excesses. This research is crucial for the production of chiral compounds in organic synthesis (Meng et al., 2008).

Safety and Hazards

Ethyl 4-phenylbut-2-ynoate has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety precautions should be taken when handling this compound .

Mechanism of Action

Target of Action

Ethyl 4-phenylbut-2-ynoate is a chemical compound with a molecular weight of 188.23 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been used in phosphine-mediated domino reactions with phthalimidomalonates . When this compound was reacted with phthalimidomalonates under certain conditions, pyrroloisoindolinone derivatives were obtained . The mechanism for the transformation is a tandem γ-umpolung/Wittig/γ-umpolung process .

Biochemical Pathways

The compound has been used in the synthesis of pyrroloisoindolinone derivatives , suggesting it may influence pathways related to these compounds

Result of Action

As mentioned, it has been used in the synthesis of pyrroloisoindolinone derivatives , but the specific effects of this action at the molecular and cellular level are not known

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. For instance, the compound is stored at a temperature of 4 degrees Celsius , suggesting that low temperatures may be necessary for its stability

properties

IUPAC Name

ethyl 4-phenylbut-2-ynoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCCQRCYCSPLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96417-50-4
Record name ethyl 4-phenylbut-2-ynoate
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